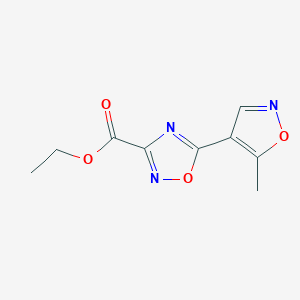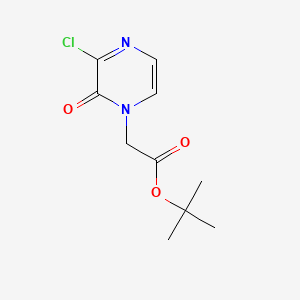
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is a chemical compound that features a pyrazine ring substituted with a chloro and oxo group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate typically involves the reaction of tert-butyl 2-chloroacetate with a suitable pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazine derivatives.
Reduction: Formation of hydroxyl-substituted pyrazine derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate involves its interaction with specific molecular targets. The chloro and oxo groups on the pyrazine ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-chloro-2-oxoacetate: Similar ester functionality but lacks the pyrazine ring.
Tert-butyl bromoacetate: Similar ester functionality but with a bromo group instead of a chloro group.
Tert-butyl 2,2,2-trichloroacetimidate: Contains a trichloroacetimidate group instead of the pyrazine ring
Uniqueness
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. The combination of the chloro and oxo groups with the ester functionality makes it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H13ClN2O3 |
|---|---|
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
tert-butyl 2-(3-chloro-2-oxopyrazin-1-yl)acetate |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,3)16-7(14)6-13-5-4-12-8(11)9(13)15/h4-5H,6H2,1-3H3 |
Clé InChI |
ALCJDCZDWIPJKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=CN=C(C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


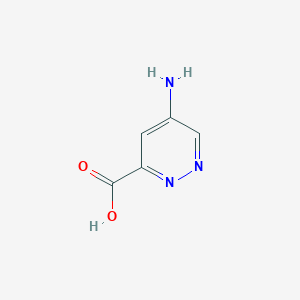
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
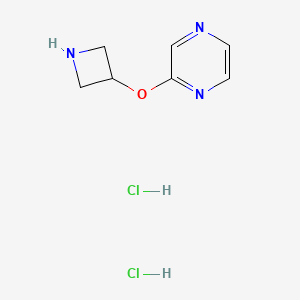
![Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13494592.png)

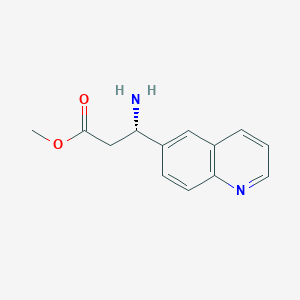
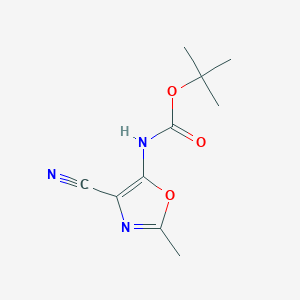
![Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B13494621.png)

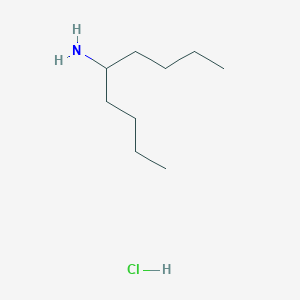
![4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)

![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
